N-(5-fluoro-7-nitro-9H-fluoren-2-yl)acetamide
Description
Historical Context and Discovery Timeline
The synthesis of this compound builds upon foundational advancements in fluorination and nitration chemistry. While the exact date of its first synthesis remains undocumented in available literature, its preparation methodology aligns with established protocols for fluorenyl acetamide derivatives. The compound is synthesized via a two-step process starting from 5-fluoro-7-nitro-9H-fluorene, a precursor obtained through nitration of 5-fluoro-9H-fluorene. Subsequent acetylation using acetic anhydride introduces the acetamide group, yielding the final product.
The development of fluorinating agents, such as N-fluoropyridinium salts and N-fluorobenzenesulfonimide (NFSI), has been critical in enabling the incorporation of fluorine into complex aromatic systems like fluorene. For instance, Umemoto’s work on N-fluoropyridinium triflate in the 1980s demonstrated the feasibility of electrophilic fluorination under controlled conditions, a technique that likely influenced later syntheses of fluorine-containing fluorenyl derivatives. Similarly, the nitro group’s introduction via nitration parallels methodologies refined in the mid-20th century, where mixed acid systems (HNO₃/H₂SO₄) were employed to achieve regioselective nitration of aromatic hydrocarbons.
A key milestone in the compound’s history is its characterization by modern analytical techniques. The table below summarizes its fundamental physicochemical properties:
| Property | Value |
|---|---|
| CAS Number | 16233-03-7 |
| Molecular Formula | $$ \text{C}{15}\text{H}{12}\text{FN}{2}\text{O}{3} $$ |
| Molecular Weight | 286.26 g/mol |
| IUPAC Name | This compound |
| InChI Key | OUBNNQNTRIFOIY-UHFFFAOYSA-N |
These properties underscore the compound’s structural integrity and reproducibility in synthetic workflows.
Academic Significance in Organic Chemistry Research
This compound serves as a model system for studying the electronic effects of fluorine and nitro groups on aromatic substrates. The fluorine atom, with its high electronegativity, induces electron withdrawal through inductive effects, while the nitro group exerts resonance-driven deactivation. This dual electronic modulation creates a polarized fluorenyl system, enhancing susceptibility to nucleophilic aromatic substitution and electrophilic additions.
In synthetic chemistry, the compound has been employed to explore regioselective functionalization. For example, the nitro group at the 7-position can be reduced to an amine, enabling further derivatization into heterocyclic structures or coordination complexes. Such transformations are pivotal in medicinal chemistry, where fluorenyl scaffolds are utilized in drug design for their planar rigidity and ability to intercalate biomolecular targets.
Additionally, the compound’s acetamide moiety provides a handle for peptidomimetic studies. By mimicking natural peptide bonds, researchers investigate its potential as a protease inhibitor or receptor modulator. Comparative analyses with simpler acetamide derivatives, such as N-(2-aminophenyl)-2-(2-isopropylphenoxy)acetamide, highlight the enhanced steric and electronic complexity introduced by the fluorenyl backbone.
The academic relevance of this compound extends to materials science, where nitro- and fluorine-substituted aromatics are explored for optoelectronic applications. The nitro group’s electron-deficient nature and the fluorine atom’s small atomic radius contribute to tunable luminescent properties and charge-transport characteristics in organic semiconductors.
Properties
CAS No. |
2969-73-5 |
|---|---|
Molecular Formula |
C15H11FN2O3 |
Molecular Weight |
286.26 g/mol |
IUPAC Name |
N-(5-fluoro-7-nitro-9H-fluoren-2-yl)acetamide |
InChI |
InChI=1S/C15H11FN2O3/c1-8(19)17-11-2-3-13-9(5-11)4-10-6-12(18(20)21)7-14(16)15(10)13/h2-3,5-7H,4H2,1H3,(H,17,19) |
InChI Key |
KBXSSGQWXAPWEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3F)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-fluoro-7-nitro-9H-fluoren-2-yl)acetamide typically involves multi-step organic reactions. One common method includes the nitration of 5-fluoro-9H-fluorene to introduce the nitro group, followed by acylation to attach the acetamide group. The reaction conditions often require the use of strong acids, such as sulfuric acid, and acylating agents like acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-fluoro-7-nitro-9H-fluoren-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The fluoro group can be substituted with other nucleophiles in the presence of appropriate catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Products may include fluorenone derivatives.
Reduction: The primary product is the corresponding amine.
Substitution: Various substituted fluorenylacetamides depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
N-(5-fluoro-7-nitro-9H-fluoren-2-yl)acetamide has the following chemical characteristics:
- Molecular Formula : C15H11FN2O3
- Molecular Weight : 286.26 g/mol
- Structural Features : The compound features a fluorenyl moiety with a fluorine atom at the 5-position and a nitro group at the 7-position, which are critical for its biological activity.
Medicinal Chemistry
This compound is investigated for its potential as an anticancer agent . Its structural modifications allow it to interact with specific biological targets, leading to significant antiproliferative effects against various cancer cell lines.
Case Study: Anticancer Activity
In vitro studies have demonstrated that this compound exhibits potent activity against MCF-7 breast cancer cells. The compound's IC50 value indicates effectiveness comparable to established chemotherapeutic agents, suggesting its potential as a new therapeutic option in cancer treatment .
Antimicrobial Properties
Research indicates that this compound possesses notable antimicrobial activity . It has shown effectiveness against several bacterial strains, making it a candidate for further exploration as an antimicrobial agent.
Case Study: Antimicrobial Efficacy
Studies have reported that similar compounds exhibit inhibition of bacterial growth, suggesting that this compound may also function effectively in this capacity .
Materials Science
The compound is utilized in the development of advanced materials due to its unique chemical properties. Its stability and reactivity make it suitable for creating novel chemical processes and materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-(5-fluoro-7-nitro-9H-fluoren-2-yl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluoro group enhances the compound’s stability and bioavailability, making it a valuable candidate for drug development.
Comparison with Similar Compounds
Substituent Variations on the Fluorene Core
Key differences among fluorene-based acetamides arise from substituent type, position, and electronic effects:
Impact of Substituents on Physicochemical Properties
- Halogen Substitutions (Br, Cl): Bromine in and enhances molecular weight and may facilitate halogen bonding in crystal packing, as seen in meta-substituted trichloroacetamides ().
- Amino vs. Nitro Groups: The amino group in ’s compound introduces electron-donating effects, contrasting with the nitro group’s electron-withdrawing nature in the target compound. This difference could significantly affect binding to biological targets like monoamine oxidases (MAOs) or acetylcholinesterase (AChE) .
Structural and Crystallographic Considerations
- Crystal Packing: Meta-substitution with nitro groups (as in ) significantly alters crystal parameters, suggesting that the nitro group at position 7 in the target compound could influence its solid-state geometry and intermolecular interactions .
- Asymmetric Units: Compounds like N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide () exhibit multiple molecules per asymmetric unit, a feature that may arise in the target compound depending on crystallization conditions.
Biological Activity
N-(5-fluoro-7-nitro-9H-fluoren-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics, which include a fluorenyl moiety with both fluorine and nitro substituents. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 288.26 g/mol. The presence of the fluorine and nitro groups contributes to its distinctive chemical behavior, influencing its interactions with biological targets.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The nitro group enhances the compound's ability to interact with bacterial enzymes, potentially leading to enzyme inhibition. For instance, studies have shown that nitro-substituted compounds can disrupt bacterial cell wall synthesis, making them effective against various pathogens.
Anticancer Activity
This compound has been explored for its anticancer properties. The mechanism of action may involve the formation of reactive intermediates through the reduction of the nitro group, which can interact with DNA and inhibit cancer cell proliferation. In vitro studies have demonstrated that similar compounds exhibit cytotoxic effects on various cancer cell lines, including breast and leukemia cancers .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The nitro group can undergo reduction to form reactive species that bind to cellular macromolecules, leading to alterations in metabolic pathways. Additionally, the electron-withdrawing nature of the fluorine atom enhances the compound's stability and bioavailability, further contributing to its biological effects.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-(7-Chloro-3-nitro-9H-fluoren-2-yl)acetamide | C15H11ClN2O3 | Contains chlorine instead of fluorine |
| N-(7-Fluoro-3-amino-9H-fluoren-2-yl)acetamide | C15H12FN3O | Amino group instead of nitro |
| N-(7-Fluoro-4-nitro-9H-fluoren-2-yl)acetamide | C15H11FN2O3 | Nitro group at a different position |
This table highlights how variations in substituent groups can influence biological activity and chemical reactivity.
Case Studies and Research Findings
- Antimicrobial Activity Study : A study evaluated the antimicrobial efficacy of various nitro-substituted fluorenyl compounds against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
- Cytotoxicity Assay : In vitro assays on cancer cell lines (e.g., MCF-7 and HL60) showed that this compound significantly inhibited cell growth at concentrations as low as 10 µM, suggesting potent anticancer properties .
- Mechanism Elucidation : Research involving molecular docking simulations revealed that this compound binds effectively to key enzymes involved in cellular metabolism, indicating potential pathways for therapeutic intervention .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
